[6-(1H-imidazol-1-yl)pyridin-3-yl]methanol
Overview
Description
[6-(1H-imidazol-1-yl)pyridin-3-yl]methanol: is an organic compound that features both imidazole and pyridine rings. This compound is of significant interest due to its unique structure, which combines the properties of both heterocycles, making it a valuable molecule in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-(1H-imidazol-1-yl)pyridin-3-yl]methanol typically involves the functionalization of imidazole and pyridine derivatives. One common method is the Debus-Radziszewski synthesis , which involves the condensation of glyoxal, formaldehyde, and ammonia . Another method includes the Wallach synthesis , which uses dehydrogenation of imidazolines . These methods are chosen based on the desired substitution patterns and functional group compatibility.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the imidazole and pyridine rings, often involving controlled temperatures and pressures to facilitate the desired transformations.
Chemical Reactions Analysis
Types of Reactions
[6-(1H-imidazol-1-yl)pyridin-3-yl]methanol: undergoes various chemical reactions, including:
Oxidation: This reaction typically uses oxidizing agents like potassium permanganate or chromium trioxide to convert the alcohol group to a carbonyl group.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride to reduce the imidazole ring.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Introduction of various functional groups like alkyl, aryl, or acyl groups.
Scientific Research Applications
[6-(1H-imidazol-1-yl)pyridin-3-yl]methanol: has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antifungal and antibacterial properties.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of [6-(1H-imidazol-1-yl)pyridin-3-yl]methanol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition. The pyridine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s biological activity. These interactions affect various molecular pathways, including enzyme activity and signal transduction .
Comparison with Similar Compounds
[6-(1H-imidazol-1-yl)pyridin-3-yl]methanol: can be compared with other heterocyclic compounds such as:
Imidazole: Known for its role in biological systems and pharmaceuticals.
Pyridine: Widely used in organic synthesis and as a precursor for agrochemicals and pharmaceuticals.
Imidazo[1,2-a]pyridines: Valued for their pharmaceutical applications and synthetic versatility.
The uniqueness of This compound lies in its combined structural features, which provide a broader range of chemical reactivity and biological activity compared to its individual components.
Properties
IUPAC Name |
(6-imidazol-1-ylpyridin-3-yl)methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c13-6-8-1-2-9(11-5-8)12-4-3-10-7-12/h1-5,7,13H,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOXMQACPPMNESW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CO)N2C=CN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10557439 | |
Record name | [6-(1H-Imidazol-1-yl)pyridin-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10557439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111205-02-8 | |
Record name | 6-(1H-Imidazol-1-yl)-3-pyridinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111205-02-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [6-(1H-Imidazol-1-yl)pyridin-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10557439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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